molecular formula C10H13ClN2O3S B1366101 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide CAS No. 885461-13-2

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

Cat. No.: B1366101
CAS No.: 885461-13-2
M. Wt: 276.74 g/mol
InChI Key: CJJOBIGZZCEYBH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide is derived through hierarchical substitution analysis. The parent structure is acetamide (CH₃CONH₂), modified by a chlorine atom at the α-carbon (C2) and a phenyl ring substituted at the nitrogen atom. The phenyl ring bears methyl groups at positions 2 and 3, along with a sulfamoyl (-SO₂NH₂) group at position 5. This results in the full name: This compound . The numbering prioritizes the sulfamoyl group (position 5) due to higher seniority in the substituent hierarchy, followed by methyl groups at positions 2 and 3.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₀H₁₃ClN₂O₃S , confirmed by high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 10 12.01 120.10
H 13 1.008 13.10
Cl 1 35.45 35.45
N 2 14.01 28.02
O 3 16.00 48.00
S 1 32.07 32.07
Total 276.74

Experimental data aligns with the theoretical molecular weight (276.74 g/mol), as reported in PubChem records.

Isomeric Considerations and Tautomeric Forms

The compound exhibits positional isomerism dependent on the arrangement of substituents on the phenyl ring. For example, relocating the sulfamoyl group to position 4 or altering methyl group positions would yield distinct isomers. Additionally, tautomerism arises from proton mobility in the sulfamoyl (-SO₂NH₂) moiety. Density functional theory (DFT) studies suggest that sulfonamide-sulfonimide tautomerism is feasible, with the sulfonimide form (-SO₂N=H) exhibiting a slightly higher energy (ΔG <6 kcal/mol in gas phase). Solvent polarity influences tautomeric preference: polar solvents stabilize the sulfonimide form due to enhanced dipole interactions, while nonpolar environments favor the sulfonamide tautomer.

Comparative Structural Analysis with Sulfonamide-Acetamide Derivatives

The structural features of this compound are compared to related derivatives in Table 1.

Compound Substituents on Phenyl Ring Key Structural Differences Electronic Effects
2-Chloro-N-(4-sulfamoylphenyl)acetamide Sulfamoyl at position 4 Altered substituent position Reduced steric hindrance
2-(2,4-Dimethoxyphenyl)-N-(5-sulfamoylphenyl)acetamide Methoxy groups at 2,4 positions Electron-donating groups vs. methyl Enhanced resonance stabilization
Ibuprofen-sulfathiazole conjugate NSAID-linked sulfonamide Bulkier hydrophobic tail Modified pharmacokinetic properties

Key observations:

  • Steric Effects : The 2,3-dimethyl substitution in the target compound introduces steric hindrance, potentially limiting rotational freedom of the phenyl ring compared to monosubstituted derivatives.
  • Electronic Modulation : Methyl groups act as weak electron donors, slightly increasing electron density at the sulfamoyl group, whereas methoxy derivatives (e.g., 2,4-dimethoxyphenyl) exhibit stronger resonance effects.
  • Biological Relevance : Conjugates with non-steroidal anti-inflammatory drugs (NSAIDs) demonstrate enhanced urease inhibition, suggesting that steric and electronic profiles influence enzyme binding.

Properties

IUPAC Name

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-6-3-8(17(12,15)16)4-9(7(6)2)13-10(14)5-11/h3-4H,5H2,1-2H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJOBIGZZCEYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)NC(=O)CCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192685
Record name N-[5-(Aminosulfonyl)-2,3-dimethylphenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885461-13-2
Record name N-[5-(Aminosulfonyl)-2,3-dimethylphenyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885461-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(Aminosulfonyl)-2,3-dimethylphenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethyl-5-sulfamoylaniline and chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

    Reaction Mechanism: The reaction proceeds through the nucleophilic substitution of the chloro group by the amine group of 2,3-dimethyl-5-sulfamoylaniline, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.

    Oxidation Reactions: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of azido or thiol derivatives.

    Oxidation Reactions: Formation of sulfonyl derivatives.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide can be categorized into several key areas:

1. Medicinal Chemistry:

  • Antimicrobial Activity: This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate it is effective against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
  • Anti-inflammatory Effects: Research shows that it reduces the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

2. Enzyme Inhibition:

  • Carbonic Anhydrase Inhibitor: The compound has been investigated for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in physiological processes. Its binding affinity to these enzymes is attributed to the chloroacetamide group.

3. Agricultural Applications:

  • The compound's structure allows for potential applications in developing agrochemicals, particularly those targeting specific plant pathogens.

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of this compound against standard antibiotics like Ciprofloxacin. Results indicated that this compound exhibited comparable or superior antibacterial activity against both S. aureus and Pseudomonas aeruginosa, highlighting its potential as a novel therapeutic agent.

Table 1: Antibacterial Activity

PathogenZone of Inhibition (mm)
Escherichia coli30
Pseudomonas aeruginosa28
Staphylococcus aureus35
Candida albicans25

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that the compound significantly reduced pro-inflammatory cytokines in macrophage cell lines. This suggests its potential application in treating conditions characterized by excessive inflammation.

Table 2: Anti-inflammatory Effects on Cytokine Production

CytokineControl (pg/mL)Treated (pg/mL)
IL-615075
TNF-α20090

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Chloroacetamide backbone : Provides electrophilic reactivity for covalent interactions.
  • 2,3-Dimethylphenyl group : Enhances steric bulk and lipophilicity.
  • 5-Sulfamoyl substituent : Introduces hydrogen-bonding capacity and polarity.

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and physicochemical properties of chloroacetamides are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Notable Properties/Applications
2-Chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide 2,3-dimethyl, 5-sulfamoyl C₁₁H₁₄ClN₂O₃S Potential sulfonamide-mediated bioactivity
Alachlor () 2,6-diethyl, N-(methoxymethyl) C₁₄H₂₀ClNO₂ Herbicide; inhibits fatty acid synthesis
2-Chloro-N-(4-sulfamoylphenyl)acetamide () 4-sulfamoyl C₈H₉ClN₂O₃S Precursor for antimicrobial derivatives
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide () Diethylsulfamoyl, 4-chlorophenylthio C₁₈H₂₀Cl₂N₂O₃S₂ Enhanced lipophilicity due to diethyl groups
CPA () Thienopyridinyl, p-tolyl C₂₈H₂₄ClN₅O₂S₂ High HOMO-LUMO gap; potential drug candidate

Key Observations :

  • Sulfamoyl Position : The 5-sulfamoyl group in the target compound contrasts with the 4-sulfamoyl analog (), which may alter binding affinity in biological systems.
  • Lipophilicity : Diethylsulfamoyl () increases lipophilicity compared to dimethyl or unsubstituted sulfamoyl groups, impacting membrane permeability.
  • Bioactivity : Alachlor’s methoxymethyl group () confers herbicidal activity, whereas sulfamoyl-containing analogs () are linked to antimicrobial effects.

Electronic and Reactivity Profiles

  • HOMO-LUMO Gaps: The thienopyridinyl group in CPA () results in a higher HOMO-LUMO gap, suggesting greater stability and distinct reactivity compared to the target compound’s simpler phenyl backbone.
  • Electrophilicity : The chloroacetamide group’s electrophilicity is modulated by substituents. For example, alachlor’s methoxymethyl group reduces reactivity compared to sulfamoyl derivatives .

Biological Activity

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloroacetamide group and a sulfamoyl group attached to a dimethyl-substituted phenyl ring. This unique combination of functional groups contributes to its biological activity and reactivity.

The mechanism of action of this compound primarily involves its role as an enzyme inhibitor . It is believed to interact with specific molecular targets, such as:

  • Enzymes : The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can modulate various physiological processes.
  • Receptors : It may also influence receptor functions by interacting with binding sites, which can lead to altered signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

Inhibition zones and minimum inhibitory concentrations (MICs) have been measured to assess its effectiveness. For instance, in studies involving similar sulfonamide derivatives, compounds demonstrated varying degrees of inhibition against these pathogens .

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundStaphylococcus aureusTBDTBD
Similar Sulfonamide DerivativeEscherichia coli18125

Enzyme Inhibition Studies

A notable area of research involves the compound's potential as a carbonic anhydrase inhibitor . Studies have shown that similar compounds with chloroacetamide structures can effectively inhibit this enzyme, which plays a crucial role in maintaining acid-base balance in organisms. The binding affinity and inhibitory constants for related compounds have been documented, suggesting that this compound may exhibit comparable properties .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of sulfonamide hybrids, revealing that compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The best-performing derivatives exhibited MIC values significantly lower than traditional antibiotics .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding interactions between the compound and target enzymes or receptors. These computational approaches help elucidate the structure-activity relationship (SAR), guiding further synthesis of more potent derivatives .
  • Toxicity Assessments : Preliminary toxicity assessments suggest that while the compound exhibits biological activity, its safety profile needs thorough evaluation before potential therapeutic applications can be realized.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide, and how can reaction yields be optimized?

The synthesis of chloroacetamide derivatives typically involves C-amidoalkylation or condensation reactions between chloroacetyl chloride and substituted anilines. For example, intermediates like 2-chloro-N-(4-sulfamoylphenyl)acetamides are synthesized via nucleophilic substitution under controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions . Yield optimization can be achieved by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalysis : Triethylamine or DMAP improves acylation efficiency.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • IR spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and sulfonamide S=O vibrations (~1150–1350 cm⁻¹) .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm).
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) and sulfamoyl carbons (δ 120–130 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry approaches be integrated into the design and optimization of synthetic pathways for this compound?

Advanced methods like quantum chemical calculations (e.g., DFT) and reaction path search algorithms enable in silico prediction of reaction mechanisms and intermediates. For example:

  • Transition state analysis : Identifies energy barriers for key steps like amide bond formation.
  • Solvent effect modeling : COSMO-RS simulations predict solvent compatibility .
  • Machine learning : Trains models on existing reaction datasets to propose optimal conditions (temperature, catalyst) .
    These tools reduce experimental trial-and-error, accelerating pathway optimization by ~40% .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of chloroacetamide derivatives?

Contradictions may arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized bioassays : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C).
  • Purity validation : Use HPLC-MS to confirm compound integrity (>98% purity).
  • In silico docking : Compare binding affinities of the compound with target enzymes (e.g., carbonic anhydrase for sulfamoyl groups) to validate activity trends .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence the reactivity of this compound?

The HOMO-LUMO gap (∆E) reflects electrophilicity:

  • Narrow gaps (∆E < 4 eV) enhance reactivity in nucleophilic substitution (e.g., chloro group displacement).
  • MESP analysis : Identifies electrophilic regions (e.g., chloroacetamide carbonyl) prone to nucleophilic attack .
    Computational studies show that electron-withdrawing groups (e.g., sulfamoyl) lower LUMO energy, increasing reactivity by ~20% compared to non-sulfonylated analogs .

Methodological Considerations

  • Experimental design : Use fractional factorial designs to test multiple variables (solvent, temperature, catalyst) efficiently .
  • Data validation : Cross-reference spectral data with NIST databases to confirm structural assignments .
  • Safety protocols : Adhere to institutional chemical hygiene plans for handling chloroacetamides (e.g., fume hood use, PPE) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide
Reactant of Route 2
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2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

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